2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
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Description
2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C17H21N3O3S2 and its molecular weight is 379.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds with the thiadiazole moiety, including derivatives of 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole, have been investigated for their antimicrobial and antifungal properties. These studies reveal that thiadiazole derivatives exhibit promising antimicrobial activities against a broad spectrum of bacterial and fungal pathogens. For instance, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have shown significant antimicrobial efficacy (Darwish et al., 2014).
Anti-inflammatory and Analgesic Properties
Research into bis-heterocyclic derivatives of thiadiazole has also highlighted their anti-inflammatory and analgesic potential. Such compounds demonstrate considerable effectiveness in reducing inflammation and pain in various models, pointing towards their applicability in designing new therapeutic agents for treating conditions associated with pain and inflammation (Ravindra Kumar & Hament Panwar, 2015).
Anticancer Activity
A significant area of application for thiadiazole derivatives is in anticancer research. These compounds, including those related to this compound, have been evaluated for their potential to inhibit the growth of cancer cells. Studies have identified specific derivatives that exhibit potent anticancer activities, particularly against breast cancer cell lines, demonstrating better activity than some reference drugs (Al-Said et al., 2011).
Antiviral Properties
The synthesis of thiadiazole sulfonamides has also explored their antiviral applications. Certain derivatives have shown efficacy against viral infections, such as the tobacco mosaic virus, highlighting the potential of thiadiazole compounds in developing new antiviral agents (Chen et al., 2010).
Glucokinase Activators for Diabetes Treatment
Exploration into sulfonamide chemotypes has led to the discovery of compounds acting as glucokinase activators, offering a new approach to treating type 2 diabetes. Such activators can potentially improve glucose-sensitive insulin secretion and reduce uncontrolled glucose output, presenting a novel therapeutic pathway for diabetes management (Bebernitz et al., 2009).
Properties
IUPAC Name |
2-cyclopropyl-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-23-14-4-6-15(7-5-14)25(21,22)20-10-8-13(9-11-20)17-19-18-16(24-17)12-2-3-12/h4-7,12-13H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETWCRONJQRSGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.